
N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with a 2-fluorobenzyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the 2-Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a 2-fluorobenzyl halide reacts with a suitable nucleophile.
Addition of the Trifluoromethyl Group: This can be accomplished through trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-fluorobenzyl)-N-methylcyclopropanamine
- N-(trifluoromethyl)cyclopropanamine
- N-(2-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine
Uniqueness
N-(2-fluorobenzyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of both the 2-fluorobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These substituents may influence the compound’s reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H11F4N |
|---|---|
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C11H11F4N/c12-10-4-2-1-3-8(10)7-16(9-5-6-9)11(13,14)15/h1-4,9H,5-7H2 |
Clave InChI |
ICKPQDPMMNPPRI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N(CC2=CC=CC=C2F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
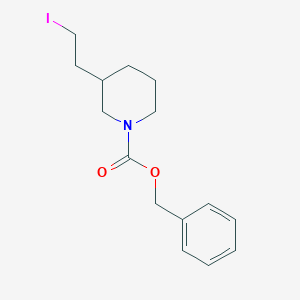
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
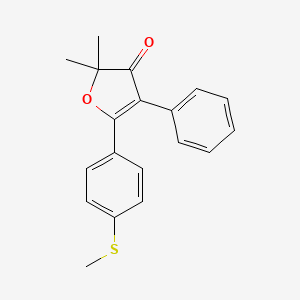
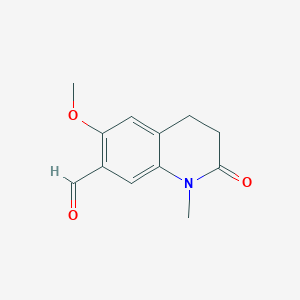

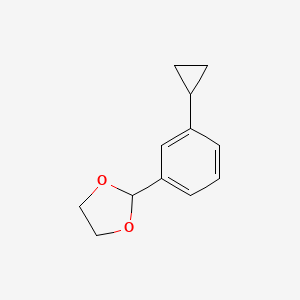
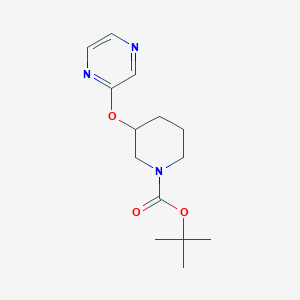
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)

![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)
![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)
